Scientific Field: Medicinal Chemistry.
Application Summary: Indene derivatives, including those similar to the compound , have been designed and synthesized as Retinoic Acid Receptor α (RARα) agonists.
Methods of Application: The compounds were synthesized and their binding activity was evaluated using receptor binding, cell proliferation, and cell differentiation assays.
Scientific Field: Organic Chemistry.
Application Summary: Compounds containing a pyrimidine ring and an indene ring, similar to the compound , have been synthesized.
Methods of Application: The compounds were synthesized through a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid.
4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound characterized by the presence of both an indene and a thiazole ring. Its chemical structure includes a thiazole moiety substituted with a 2,3-dihydro-1H-indene group, making it a significant compound in medicinal chemistry due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is denoted by the CAS number 879350-77-3 and has a molecular formula of C12H12N2S.
Research indicates that 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound shows promise in targeting specific enzymes or receptors, suggesting its utility in therapeutic applications. Its unique structure may contribute to its bioactivity, making it an attractive candidate for further research in drug development.
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine typically involves the following steps:
Industrial production may utilize optimized reaction conditions to enhance yield and purity, employing continuous flow reactors and automated synthesis platforms for efficiency.
4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine has several applications:
Studies on the interaction of 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine with biological targets are crucial for understanding its mechanism of action. The compound's ability to bind to specific receptors or enzymes can elucidate its therapeutic potential. Further research is needed to characterize these interactions quantitatively and qualitatively.
Several compounds share structural similarities with 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine. These include:
| Compound Name | Description |
|---|---|
| 4-(2,3-dihydro-1H-indene)-3-buten-2-one | Another indene derivative with different functional groups. |
| 1-(2,3-dihydro-1H-indene)-2-(pyrrolidin-1-yl)hexan-1-one | A compound featuring a similar indene structure but differing substituents. |
| 4-Methylthiazol | A simpler thiazole derivative without the indene component. |
The uniqueness of 4-(2,3-dihydro-1H-inden-5-yl)-5-methylthiazol lies in its dual heterocyclic structure combining both indene and thiazole rings. This combination imparts distinct chemical and biological properties that are not present in other similar compounds, making it particularly valuable for various research applications.